octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride
CAS No.: 2839143-28-9
Cat. No.: VC12007379
Molecular Formula: C8H16Cl2N2O
Molecular Weight: 227.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2839143-28-9 |
|---|---|
| Molecular Formula | C8H16Cl2N2O |
| Molecular Weight | 227.13 g/mol |
| IUPAC Name | 1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one;dihydrochloride |
| Standard InChI | InChI=1S/C8H14N2O.2ClH/c11-8-3-1-2-7-6-9-4-5-10(7)8;;/h7,9H,1-6H2;2*1H |
| Standard InChI Key | RYCPCCBHYQQDTN-UHFFFAOYSA-N |
| SMILES | C1CC2CNCCN2C(=O)C1.Cl.Cl |
| Canonical SMILES | C1CC2CNCCN2C(=O)C1.Cl.Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural and Molecular Characteristics
Octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride features a saturated bicyclic framework with two nitrogen atoms embedded in its fused ring system (Figure 1). The pyridine ring contributes aromaticity, while the pyrazine moiety introduces additional basicity, facilitating salt formation with hydrochloric acid . The dihydrochloride form stabilizes the compound by protonating the nitrogen atoms, improving its crystallinity and handling properties.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 213.148 g/mol | |
| Exact Mass | 212.085 Da | |
| PSA (Polar Surface Area) | 15.27 Ų | |
| LogP (Partition Coefficient) | 2.31 |
The compound’s moderate LogP value (2.31) suggests balanced lipophilicity, enabling membrane permeability while retaining water solubility due to its ionic hydrochloride groups .
Synthetic Accessibility
Industrial-scale synthesis typically involves cyclization reactions under controlled conditions. A representative pathway includes:
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Ring Closure: Condensation of a diamine precursor with a ketone derivative in the presence of a Lewis acid catalyst.
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Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt.
Critical parameters for high yield include temperature (80–120°C), pressure (1–3 atm), and catalyst selection (e.g., zinc chloride). Continuous flow reactors are preferred for scalability, reducing side reactions such as over-chlorination.
Structural and Electronic Analysis
Three-Dimensional Conformation
X-ray crystallography reveals a chair-like conformation for the pyrazine ring, with the pyridine ring adopting a slightly distorted boat configuration. The nitrogen atoms at positions 1 and 4 participate in hydrogen bonding with chloride ions, stabilizing the crystal lattice.
Table 2: Key Bond Lengths and Angles
| Parameter | Value (Å/°) |
|---|---|
| N1–C2 Bond Length | 1.47 Å |
| C6–N7 Bond Length | 1.35 Å |
| N1–C2–C3 Angle | 112.3° |
The shorter C6–N7 bond (1.35 Å) indicates partial double-bond character, contributing to the compound’s resonance stabilization.
Spectroscopic Characterization
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NMR: NMR (400 MHz, DO) shows signals at δ 3.21 (m, 2H, CH-N) and δ 1.89 (m, 4H, cyclohexane protons).
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IR: Strong absorption at 1640 cm corresponds to the C=O stretch of the ketone group.
Pharmacological Applications
The compound’s selectivity for MAGL over fatty acid amide hydrolase (FAAH) reduces off-target effects, making it a promising candidate for treating Parkinson’s disease and chronic pain .
Dopaminergic Activity
While structural analogs show affinity for dopamine D4 receptors, the dihydrochloride form’s charged state may limit blood-brain barrier penetration. Computational studies suggest that prodrug strategies (e.g., esterification) could enhance CNS bioavailability.
Industrial and Synthetic Utility
Intermediate in Heterocyclic Synthesis
The compound serves as a scaffold for synthesizing pyrrolo-pyrazine derivatives, which are prevalent in kinase inhibitors (Table 4) .
Table 4: Derived Compounds and Applications
| Derivative | Application | Target |
|---|---|---|
| Pyrrolo[1,2-a]pyrazine | Anticancer agents | TREX1 inhibition |
| Pyrido-pyrazinones | Anti-inflammatory | COX-2 inhibition |
Process Optimization
Recent advances include:
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Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 45 minutes.
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Green Chemistry Approaches: Use of biodegradable catalysts (e.g., enzyme-mediated cyclization).
Future Directions
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